2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate
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Overview
Description
The compound 2-benzofuran-1,3-dione; 2,2-bis(hydroxymethyl)propane-1,3-diol; [3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate is a complex organic molecule with diverse applications in various fields. This compound is characterized by its unique structure, which includes a benzofuran dione core, a bis(hydroxymethyl)propane diol moiety, and a benzoate ester linked to a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of 2-benzofuran-1,3-dione . This intermediate can be synthesized through the oxidation of o-xylene or naphthalene . The next step involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with the benzofuran dione under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzofuran dione core can be oxidized to form different derivatives.
Reduction: The ester and hydroxyl groups can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, reduced esters, and substituted hydroxyl compounds. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzofuran dione core can interact with enzymes and proteins, modulating their activity. The ester and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-benzofuran-1,3-dione,2-(2-hydroxyethoxy)ethanol
- 2-benzofuran-1,3-dione,2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Uniqueness
The uniqueness of 2-benzofuran-1,3-dione; 2,2-bis(hydroxymethyl)propane-1,3-diol; [3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate lies in its complex structure, which combines multiple functional groups and moieties. This complexity allows for diverse chemical reactivity and a wide range of applications, making it a valuable compound in various scientific and industrial fields .
Properties
CAS No. |
165307-61-9 |
---|---|
Molecular Formula |
C41H58O12 |
Molecular Weight |
742.903 |
IUPAC Name |
2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate |
InChI |
InChI=1S/C28H42O5.C8H4O3.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)33-26(23-29)24-32-28(31)25-20-17-16-18-21-25;9-7-5-3-1-2-4-6(5)8(10)11-7;6-1-5(2-7,3-8)4-9/h6-7,9-10,16-18,20-21,26,29H,2-5,8,11-15,19,22-24H2,1H3;1-4H;6-9H,1-4H2/b7-6-,10-9-;; |
InChI Key |
HQYWEBOQWAUUIA-JFHYDWJLSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)COC(=O)C1=CC=CC=C1.C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)(CO)CO)O |
Synonyms |
1,3-Isobenzofurandione, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol and 1,2,3-propanetriol, benzoate (9Z,12Z)-9,12-octadecadienoate |
Origin of Product |
United States |
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